Enhanced Therapeutic Index: 10- to 100-Fold Lower Cytotoxicity Compared to 5-Bromodeoxyuridine in HSV Studies
In a direct head-to-head comparison, 5-bromodeoxycytidine (Brcdr) and 5-iododeoxycytidine exhibited antiviral activity against herpes simplex virus (HSV) replication equivalent to that of 5-bromodeoxyuridine and 5-iododeoxyuridine. However, the crucial differentiation lies in host-cell toxicity: the 5-halogenated analogs of deoxycytidine were found to be 10 to 100 times less toxic to uninfected cells than the corresponding 5-halogenated analogs of deoxyuridine [1]. This significant reduction in cytotoxicity is attributed to the selective phosphorylation of Brcdr by a virus-induced pyrimidine nucleoside kinase, which is not present or is far less active in uninfected cells [2]. This leads to a substantially improved therapeutic index for antiviral applications.
| Evidence Dimension | Cytotoxicity to uninfected cells |
|---|---|
| Target Compound Data | 10-100 times less toxic |
| Comparator Or Baseline | 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine |
| Quantified Difference | 10- to 100-fold lower cytotoxicity |
| Conditions | Cell culture models of herpes simplex virus (HSV) infection, as reported in Molecular Pharmacology (1975). |
Why This Matters
This quantifiable selectivity window is critical for researchers developing antiviral assays or therapies where minimizing off-target effects on host tissue is paramount.
- [1] Greer, S., & Schildkraut, I. (1975). Selective Inhibition of the Replication of Herpes Simplex Virus by 5-Halogenated Analogues of Deoxycytidine. Molecular Pharmacology, 11(2), 153-158. View Source
- [2] Cooper, G. M., & Greer, S. (1973). Phosphorylation of 5-Bromodeoxycytidine in Cells Infected with Herpes Simplex Virus. Proceedings of the National Academy of Sciences, 70(12), 3788-3792. View Source
